molecular formula C11H10BrN B6255706 4-bromo-1-ethylisoquinoline CAS No. 7114-89-8

4-bromo-1-ethylisoquinoline

Cat. No.: B6255706
CAS No.: 7114-89-8
M. Wt: 236.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-ethylisoquinoline is an organic compound with the molecular formula C11H10BrN. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-ethylisoquinoline can be synthesized through several methods. One common approach involves the bromination of 1-ethylisoquinoline. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4) at elevated temperatures .

Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium (Pd) catalysts. This reaction can selectively produce 4-bromoisoquinoline under specific conditions, such as using PdBr2/CuBr2/LiBr in acetonitrile (MeCN) .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted isoquinoline derivatives.

    Oxidation: Isoquinoline N-oxides.

    Reduction: 1-Ethylisoquinoline.

Scientific Research Applications

4-Bromo-1-ethylisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 4-bromo-1-ethylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary based on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Similar structure but lacks the ethyl group at the nitrogen atom.

    1-Ethylisoquinoline: Similar structure but lacks the bromine atom at the 4-position.

    Isoquinoline: The parent compound without any substituents

Uniqueness

4-Bromo-1-ethylisoquinoline is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the ethyl group can affect the compound’s solubility and interaction with biological targets .

Properties

CAS No.

7114-89-8

Molecular Formula

C11H10BrN

Molecular Weight

236.1

Purity

0

Origin of Product

United States

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